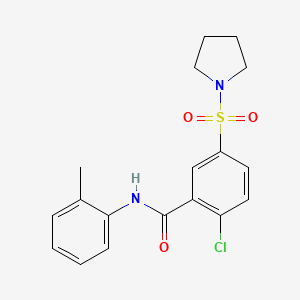
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
描述
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CPB belongs to the class of benzamides and is known to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is not fully understood. However, it is known to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and is involved in tumor growth and metastasis. By inhibiting the activity of CA IX, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may be able to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, as well as other carbonic anhydrase isoforms. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been shown to have anti-inflammatory and analgesic effects, which may be due to its ability to inhibit the activity of CA IX and HDAC.
实验室实验的优点和局限性
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied, which means that there is a large body of literature on its properties and potential uses. However, 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide also has some limitations for lab experiments. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide may also have side effects that have not yet been fully characterized.
未来方向
There are several future directions for research on 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. One potential direction is to study its potential use in treating other types of cancer, such as ovarian cancer and pancreatic cancer. Another potential direction is to study its potential use in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing new synthesis methods for 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide that are more efficient and cost-effective. Finally, future research could focus on developing new compounds that are based on the structure of 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide, with the goal of improving its properties and potential uses.
科学研究应用
2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2-chloro-N-(2-methylphenyl)-5-(1-pyrrolidinylsulfonyl)benzamide has been studied for its potential use in treating breast cancer, prostate cancer, and lung cancer. It has also been studied for its potential use in treating chronic pain, such as neuropathic pain and inflammatory pain.
属性
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-6-2-3-7-17(13)20-18(22)15-12-14(8-9-16(15)19)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWHGQFUKYYTMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



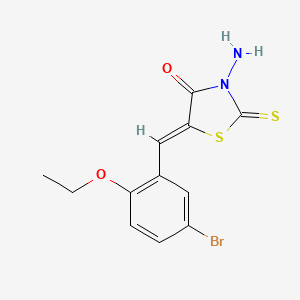
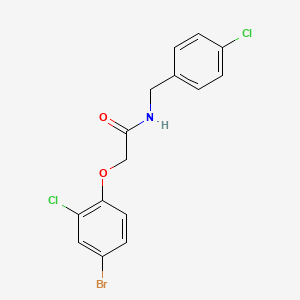
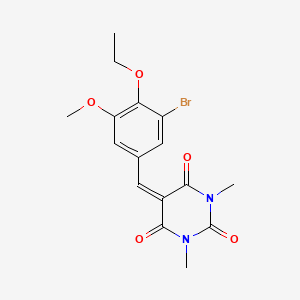
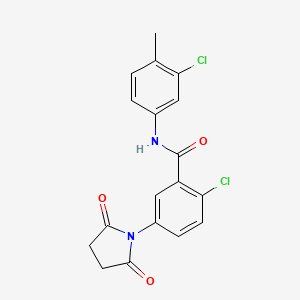
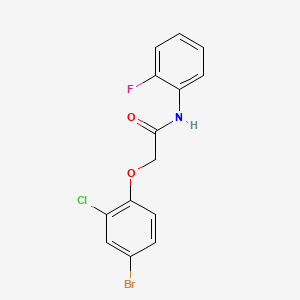
![N-[4-(benzoylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B3676318.png)
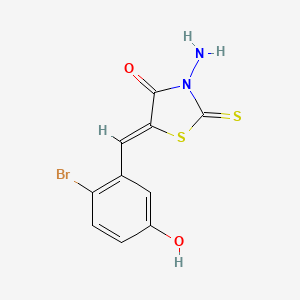
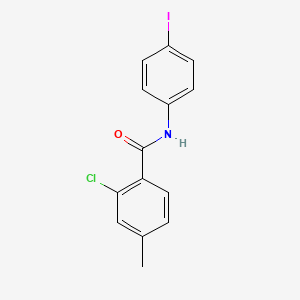
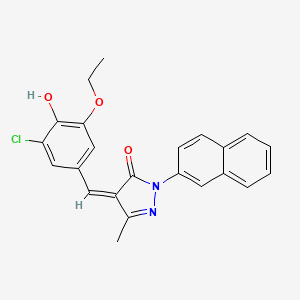
![N-[4-(benzyloxy)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B3676341.png)
![5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3676361.png)
![N-[2-(3,4-dimethoxyphenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3676368.png)
![5-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B3676378.png)
